molecular formula C20H17BrClNO4 B3981445 2-(4-Bromophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 345367-43-3

2-(4-Bromophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B3981445
CAS No.: 345367-43-3
M. Wt: 450.7 g/mol
InChI Key: JVGJONFLKHAHIS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of bromine, chlorine, and methyl substituents on its aromatic rings, as well as a pyrrolidine ring fused with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Introduction of Chloromethylphenyl Group: The chloromethylphenyl group can be added through a similar Friedel-Crafts acylation reaction using 3-chloro-4-methylbenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
  • 2-(4-Chlorophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
  • 2-(4-Methylphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

The uniqueness of 2-(4-Bromophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the pyrrolidine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClNO4/c1-12-2-7-16(9-17(12)22)23-10-14(8-19(23)25)20(26)27-11-18(24)13-3-5-15(21)6-4-13/h2-7,9,14H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGJONFLKHAHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901125131
Record name 2-(4-Bromophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345367-43-3
Record name 2-(4-Bromophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345367-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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